1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

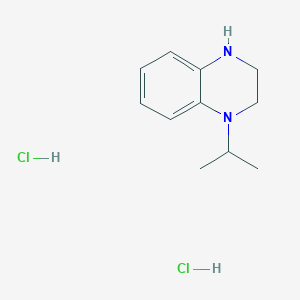

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is the systematic IUPAC name for this compound. Its structure comprises a tetrahydroquinoxaline core substituted with an isopropyl group at the nitrogen atom, with two hydrochloride counterions.

The compound’s SMILES string is CC(C)N1CCNC2=CC=CC=C21.Cl.Cl, representing the isopropyl substituent (CC(C)), the tetrahydroquinoxaline ring (N1CCNC2=CC=CC=C21), and two chloride ions. The InChIKey JOSWTLCTRUYMQJ-UHFFFAOYSA-N uniquely identifies its molecular connectivity.

CAS Registry Number and Alternative Chemical Identifiers

This compound is registered under multiple identifiers due to its synthetic and commercial significance. Below is a consolidated table of critical identifiers:

These identifiers enable precise tracking in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₈Cl₂N₂ , derived from the tetrahydroquinoxaline backbone (C₈H₁₀N₂), an isopropyl group (C₃H₇), and two hydrochloride ions (2Cl⁻).

Molecular Weight Calculation:

Using atomic weights:

Elemental Composition:

| Element | Count | Mass (g/mol) | Percentage (%) |

|---|---|---|---|

| Carbon | 11 | 132.121 | 53.02 |

| Hydrogen | 18 | 18.144 | 7.28 |

| Chlorine | 2 | 70.90 | 28.45 |

| Nitrogen | 2 | 28.014 | 11.24 |

Data derived from computational analysis.

Properties

IUPAC Name |

4-propan-2-yl-2,3-dihydro-1H-quinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13;;/h3-6,9,12H,7-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSWTLCTRUYMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC2=CC=CC=C21.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680593 | |

| Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858478-08-7 | |

| Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Ketones or Aldehydes

One of the most common approaches to synthesize tetrahydroquinoxaline derivatives involves the condensation of o-phenylenediamine with appropriate ketones or aldehydes, followed by reduction or cyclization steps. This method is well-documented for related tetrahydroquinoxaline compounds and can be adapted for the isopropyl-substituted derivative.

-

- React o-phenylenediamine with acetone (or an equivalent isopropyl-containing aldehyde/ketone) under acidic or neutral conditions to form the dihydroquinoxaline intermediate.

- Subsequent catalytic hydrogenation or chemical reduction converts quinoxaline intermediates to the tetrahydroquinoxaline ring.

- The isopropyl group is introduced via the ketone or aldehyde used in the condensation step, ensuring substitution at the 1-position of the tetrahydroquinoxaline ring.

-

- Solvent: Ethanol, dichloromethane, or dichloroethane

- Catalyst: Acid catalysts such as HCl or Lewis acids (e.g., BF3·OEt2) for cyclization

- Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with NaBH4 or similar agents

This approach is supported by research on related tetrahydroquinoxaline syntheses, where o-phenylenediamine derivatives react with ketones or aldehydes to yield substituted tetrahydroquinoxalines after reduction.

Multi-Component Reactions (MCR)

Rong et al. have demonstrated the utility of multi-component reactions involving aromatic aldehydes, amines, and other reagents to efficiently build heterocyclic scaffolds such as tetrahydroquinoxalines. Although specific data on 1-isopropyl substitution is limited, this strategy allows for modular synthesis and structural diversity.

- Advantages :

- One-pot synthesis reducing the number of purification steps

- High atom economy and potential for diastereoselective control

- Flexibility in introducing various substituents, including isopropyl groups

Alternative Cyclization Strategies

Other synthetic routes include iodocyclization of o-substituted aniline derivatives possessing unsaturated C–C bonds, which can be tailored to yield tetrahydroquinoxaline derivatives. This method involves:

- Formation of a cyclic intermediate via electrophilic iodination

- Subsequent reduction to the tetrahydroquinoxaline ring system

This approach is useful for constructing functionalized tetrahydroquinoxalines with specific substitution patterns.

Conversion to Dihydrochloride Salt

The free base 1-isopropyl-1,2,3,4-tetrahydroquinoxaline is typically converted to its dihydrochloride salt to enhance solubility, stability, and handling properties.

-

- Treat the free base with excess hydrochloric acid in an appropriate solvent such as ethanol or methanol at low temperature (0 °C to room temperature).

- The dihydrochloride salt precipitates or can be isolated by solvent evaporation and recrystallization.

Notes :

- The salt formation step also helps remove any chiral auxiliaries or protecting groups if present from earlier steps.

- The dihydrochloride form is preferred for pharmaceutical formulations due to improved physicochemical properties.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Condensation of o-phenylenediamine with isopropyl ketone/aldehyde | o-Phenylenediamine, acetone or isopropyl aldehyde, acid catalyst (HCl, BF3·OEt2) | Formation of dihydroquinoxaline intermediate |

| 2 | Reduction/Cyclization | Catalytic hydrogenation (Pd/C), NaBH4, or other reducing agents | Conversion to 1-isopropyl-1,2,3,4-tetrahydroquinoxaline |

| 3 | Salt formation | Treatment with HCl in ethanol or methanol at 0 °C | Formation of dihydrochloride salt for stability |

Research Findings and Considerations

- The synthesis of 1-substituted tetrahydroquinoxalines is well-established through condensation and reduction pathways, with the isopropyl substituent introduced via the ketone or aldehyde component.

- Diastereoselective control in the final steps can be achieved by choice of catalyst and reaction conditions, as seen in related tetrahydroisoquinoline syntheses.

- Purification techniques such as dry-column flash chromatography and recrystallization are effective for isolating pure dihydrochloride salts.

- The use of multi-component reactions offers a promising avenue for efficient synthesis but requires optimization for specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield quinoxaline derivatives.

Reduction: Reduction reactions can produce tetrahydroquinoxaline derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated quinoxaline derivatives.

Scientific Research Applications

Neuropharmacology

IPTHQ has been extensively studied for its neuroprotective effects and potential therapeutic applications in treating neurological disorders. The compound acts primarily as an antagonist at specific neurotransmitter receptors, influencing dopaminergic and serotonergic systems.

- Mechanism of Action : It modulates neurotransmitter systems by interacting with receptors involved in neuronal signaling pathways. This modulation may contribute to its potential in treating conditions such as:

- Alzheimer's Disease : Preclinical studies suggest that IPTHQ may help mitigate symptoms associated with neurodegeneration.

- Schizophrenia : Research indicates potential benefits in managing psychotic symptoms.

- Addiction : Its effects on neurotransmitter systems may also play a role in addiction treatment strategies.

Cancer Research

Recent studies have highlighted the anticancer properties of IPTHQ derivatives. The compound has shown significant cytotoxic effects against various human cancer cell lines, including NCI-H23 (lung cancer) and MDA-MB-231 (breast cancer).

- Biological Activity : The anticancer effects are attributed to the inhibition of NF-κB transcriptional activity, which is crucial for cell proliferation and survival.

- Case Studies :

- A study demonstrated that IPTHQ derivatives inhibited LPS-induced NF-κB activity, suggesting a mechanism for reducing inflammation and tumor growth.

Synthesis and Industrial Applications

IPTHQ serves as a building block for synthesizing more complex quinoxaline derivatives. Its synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with isopropyl chloride under acidic conditions.

- Synthetic Route :

- Reaction conditions often utilize solvents like dichloromethane or chloroform.

- The product is isolated through precipitation with hydrochloric acid.

In industrial settings, optimized reaction conditions enhance yield and purity. Continuous flow reactors and large-scale distillation techniques are commonly employed.

Mechanism of Action

The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride exerts its effects involves the modulation of neurotransmitter systems. It acts on molecular targets such as receptors and enzymes involved in neurotransmission, leading to changes in neuronal activity and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroquinoxaline and Related Derivatives

Key Observations:

Core Structure Differences: Quinoxaline derivatives (target compound, chlorobenzyl analog, cyclopropylmethyl analog) feature two adjacent nitrogen atoms in the bicyclic structure, whereas isoquinoline derivatives (e.g., ) have a benzene ring fused to a pyridine ring .

3-Chlorobenzyl Group: Combines aromaticity with electron-withdrawing chlorine, likely increasing polarity and influencing receptor-binding interactions compared to the isopropyl analog . Cyclopropylmethyl Group: The strained cyclopropane ring may confer conformational rigidity, affecting metabolic stability .

Salt Forms and Solubility: Dihydrochloride salts (target compound, chlorobenzyl analog) improve aqueous solubility compared to free bases (e.g., cyclopropylmethyl analog) . The hydrochloride salt of the isoquinoline derivative () retains moderate solubility, while methoxy groups may enhance solubility in organic solvents .

Physical State :

- Salts (dihydrochloride/hydrochloride) are typically solids, whereas the free base cyclopropylmethyl analog exists as a liquid at room temperature .

Biological Activity

1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (C11H18Cl2N2) is a chemical compound characterized by its unique tetrahydroquinoxaline core with an isopropyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.18 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of two hydrochloride groups

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly as an antagonist of specific neurotransmitter receptors. It may influence dopaminergic and serotonergic systems, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline compounds can inhibit LPS-induced NF-κB transcriptional activity and exhibit cytotoxic effects against various human cancer cell lines. For instance, a series of synthesized derivatives showed significant inhibitory activity against cancer cells such as NCI-H23 and MDA-MB-231 .

The biological effects of this compound are primarily attributed to its interactions with neurotransmitter receptors:

- Dopamine Receptors : Modulation of dopaminergic pathways may contribute to its neuroprotective effects.

- Serotonin Receptors : Interaction with serotonin receptors suggests potential antidepressant-like effects.

The compound's ability to inhibit NF-κB signaling pathways further supports its role in cancer treatment by preventing the proliferation of cancer cells .

Case Studies

- Neuropharmacological Studies :

- Cancer Research :

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | Tetrahydroquinoxaline derivative | Methyl group instead of isopropyl |

| 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | Tetrahydroquinoxaline derivative | Benzyl group alters steric properties |

| 2-Methyl-1,2-dihydroquinoxaline | Dihydroquinoxaline derivative | Lacks full saturation of quinoxaline ring |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride with high purity and yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenylalkylamines followed by hydrochlorination. Optimize reaction conditions (e.g., solvent polarity, temperature, and HCl stoichiometry) using thin-layer chromatography (TLC) or HPLC to monitor intermediate formation . For yield optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, as demonstrated in ICReDD’s workflow .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the tetrahydroquinoxaline backbone and isopropyl substitution.

- HPLC-MS (high-resolution mass spectrometry) to verify molecular weight and detect impurities.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.

Reference standards (e.g., USP guidelines for hydrochlorides) ensure analytical reproducibility .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition.

- HPLC-UV to monitor degradation products under stressed conditions (e.g., 40°C/75% relative humidity).

Compare results to pharmacopeial stability protocols for related hydrochlorides .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to study ligand-receptor interactions. ICReDD’s integrated computational-experimental framework can identify reactive intermediates and optimize reaction pathways .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) and validate target engagement using:

- Kinase inhibition profiling to identify off-target effects.

- Metabolomic studies to assess in vivo metabolic stability.

Structural analogs (e.g., fluorinated tetrahydroquinoxalines) can help isolate structure-activity relationships (SAR) .

Q. What advanced methods are recommended for quantifying trace impurities in bulk samples?

- Methodological Answer : Use LC-MS/MS with a charged aerosol detector (CAD) for non-UV-active impurities. Compare impurity profiles to pharmacopeial reference standards (e.g., USP’s guidelines for hydrochloride salts) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological models?

- Methodological Answer : Combine:

- Patch-clamp electrophysiology to study ion channel modulation.

- CRISPR-Cas9 gene editing in neuronal cell lines to validate target pathways.

Structural insights from related dihydrochlorides (e.g., tetrahydroisoquinoline derivatives) may inform mechanistic hypotheses .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.